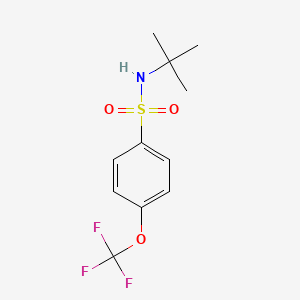

N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide is an organic compound that features a trifluoromethoxy group attached to a benzenesulfonamide structure with a tert-butyl substituent

Properties

IUPAC Name |

N-tert-butyl-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO3S/c1-10(2,3)15-19(16,17)9-6-4-8(5-7-9)18-11(12,13)14/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXRIWQVWHHUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfinic or sulfonic acid derivatives.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzo

Biological Activity

N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound characterized by its unique trifluoromethoxy and tert-butyl substituents. This article explores its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound is notable for its lipophilicity and potential interactions with biological targets. The trifluoromethoxy group enhances the compound's solubility in lipid environments, which is crucial for its biological efficacy.

Molecular Formula: CHFNOS

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The presence of the trifluoromethoxy group may enhance this activity due to increased binding affinity to bacterial enzymes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (in vitro studies pending) | |

| 2-hydrazinocarbonyl-benzenesulfonamide | Significant antibacterial activity |

Antitumor Activity

Sulfonamides have been implicated in cancer therapy due to their ability to inhibit specific cellular pathways. Preliminary studies suggest that this compound could possess antitumor properties by targeting cell proliferation pathways.

- Cell Line Studies: Similar compounds have shown IC values in the nanomolar range against various cancer cell lines, indicating potential effectiveness in inhibiting tumor growth.

Cardiovascular Effects

Sulfonamide derivatives have been studied for their impact on cardiovascular health. A notable study utilized an isolated rat heart model to evaluate the effects of related compounds on perfusion pressure and coronary resistance, suggesting that these compounds may influence cardiovascular function through calcium channel modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The sulfonamide group can mimic p-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.

- Cell Cycle Arrest: Similar compounds have been observed to induce apoptosis in cancer cells by disrupting cell cycle progression.

- Calcium Channel Interaction: Theoretical docking studies suggest that related sulfonamides may interact with calcium channels, affecting vascular resistance and perfusion pressure.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to this compound. Results indicated a dose-dependent inhibition of bacterial growth, warranting further investigation into this compound's potential as an antimicrobial agent .

Study 2: Antitumor Potential

In vitro studies demonstrated that structurally similar compounds exhibit significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC values ranged from 0.5 to 5 µM, suggesting that this compound could be explored for its antitumor properties .

Scientific Research Applications

Medicinal Chemistry

N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide has shown promising potential in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Potential : In vitro studies have indicated that this compound can inhibit proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values suggest significant cytotoxicity, warranting further investigation into its mechanisms of action.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 12.5 |

| HeLa | 10.0 |

Agricultural Chemistry

Due to its unique properties, this compound may also serve as a pesticide or herbicide. Its chemical structure allows for interactions with biological systems that can inhibit pest growth or reproduction.

Materials Science

The compound's reactivity makes it a candidate for use in the synthesis of advanced materials. It can act as a building block in organic synthesis, enabling the creation of more complex molecules through electrophilic aromatic substitution methods.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Case Study 1 : A study on antimicrobial activity showed that this compound exhibited significant inhibition against common bacterial strains, reinforcing its potential as an antimicrobial agent .

- Case Study 2 : Research focusing on anticancer activities revealed that the compound could induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

- Case Study 3 : Investigations into its agricultural applications indicated that modifications to the compound could enhance its effectiveness as a pesticide .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(tert-butyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of a benzenesulfonyl chloride intermediate. For example, thionyl chloride (SOCl₂) is used to activate sulfonic acids, as seen in the synthesis of analogous sulfonamides . Optimization involves controlling stoichiometry (e.g., 1.2–1.5 equivalents of SOCl₂) and reaction time (16–24 hours at room temperature). Purification via vacuum distillation or column chromatography improves yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the trifluoromethoxy group exhibits distinct ¹⁹F NMR signals near δ -55 to -60 ppm, while tert-butyl protons appear as a singlet at δ ~1.3 ppm in ¹H NMR . LCMS under formic acid conditions (e.g., 0.05% in MeCN) can confirm molecular ion peaks .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound’s lipophilicity (due to tert-butyl and trifluoromethoxy groups) favors dissolution in DMSO or DMF. For aqueous compatibility, use co-solvents like ethanol or PEG-400 (≤10% v/v). Pre-sonication or warming to 40–50°C enhances solubility .

Advanced Research Questions

Q. How do structural modifications to the tert-butyl or trifluoromethoxy groups impact the compound’s inhibitory activity against soluble epoxide hydrolase (sEH)?

- Methodological Answer : Structure-activity relationship (SAR) studies show that replacing tert-butyl with smaller alkyl groups (e.g., methyl) reduces steric hindrance, enhancing binding to sEH’s catalytic pocket. Conversely, fluorinated groups like trifluoromethoxy improve metabolic stability and membrane permeability . Computational docking (e.g., AutoDock Vina) paired with enzymatic assays (IC₅₀ measurements) validates these effects .

Q. What analytical strategies resolve synthetic impurities in this compound batches?

- Methodological Answer : Reverse-phase HPLC with a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% TFA) separates impurities like des-tert-butyl derivatives or sulfonic acid byproducts. For example, Bosentan-related impurities (e.g., chloro or methoxy variants) are resolved at retention times 4–6 minutes . LC-MS/MS identifies impurity structures via fragmentation patterns .

Q. How does this compound interact with transition metals in coordination chemistry applications?

- Methodological Answer : The sulfonamide moiety acts as a bidentate ligand, coordinating with Mn(II) or Fe(III) via the sulfonyl oxygen and nitrogen. IR spectroscopy (S=O stretch at ~1150 cm⁻¹ shift) and magnetic susceptibility measurements confirm complex formation. Such complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Q. What role does the trifluoromethoxy group play in the compound’s pharmacokinetic profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.